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Compound of Interest

Compound Name:
Methyl 3-amino-4-methyl-4,5-

dihydrothiophene-2-carboxylate

Cat. No.: B038487 Get Quote

A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-amino-4-

methylthiophene-2-carboxylate and Its Derivatives

For researchers and professionals in the fields of drug development and materials science, a

precise understanding of a molecule's three-dimensional structure is paramount. X-ray

crystallography stands as a definitive technique for elucidating the solid-state conformation and

packing of crystalline materials. This guide provides a comparative analysis of the X-ray

crystallographic data for Methyl 3-amino-4-methylthiophene-2-carboxylate and its derivatives,

alongside a comparison with other common analytical techniques.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for Methyl 3-amino-4-

methylthiophene-2-carboxylate and its ethyl ester derivative, offering a direct comparison of

their solid-state structures.
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Parameter
Methyl 3-amino-4-
methylthiophene-2-
carboxylate[1]

Ethyl 2-amino-4-
methylthiophene-3-
carboxylate[2][3][4]

Chemical Formula C₇H₉NO₂S C₈H₁₁NO₂S

Molecular Weight 171.22 g/mol 185.24 g/mol

Crystal System Monoclinic Triclinic

Space Group P2₁/c P-1

Unit Cell Dimensions

a = 14.136(3) Å, b =

7.6892(15) Å, c = 21.365(4) Å,

β = 101.48(3)°

a = 8.401(2) Å, b = 9.213(3) Å,

c = 13.076(4) Å, α = 98.58(3)°,

β = 100.27(3)°, γ = 101.99(3)°

Unit Cell Volume 2275.9(8) Å³ 948.1(5) Å³

Z (Molecules per unit cell) 12 (3 independent molecules) 4 (2 independent molecules)

Key Bond Lengths (Å)

C=O: 1.219(2) - 1.226(2), C-S:

1.711(2) - 1.740(2), C-N:

1.347(2) - 1.354(2)

Not explicitly detailed in the

provided text.

Hydrogen Bonding

Intramolecular N-H···O and

intermolecular N-H···O and N-

H···N interactions.[1]

Intramolecular N-H···O and

intermolecular N-H···S and N-

H···O interactions.[2][3]

Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other

spectroscopic methods offer complementary information, particularly regarding the molecule's

properties in solution and its chemical composition.
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Technique
Information
Provided

Advantages Limitations

X-ray Crystallography

Precise 3D atomic

coordinates, bond

lengths, bond angles,

torsion angles, crystal

packing, and

intermolecular

interactions.

Definitive structural

determination in the

solid state.

Requires high-quality

single crystals;

structure may differ

from solution

conformation.

NMR Spectroscopy

Information about the

chemical environment

of atoms (¹H, ¹³C),

connectivity through

bonds, and through-

space interactions (in

solution).

Provides detailed

structural information

in solution, which is

often more biologically

relevant.

Does not provide

precise bond lengths

and angles; can be

complex to interpret

for large molecules.

Mass Spectrometry

(GC-MS)

Provides the mass-to-

charge ratio of the

molecule and its

fragments, confirming

the molecular weight

and elemental

composition.[5]

High sensitivity and

accuracy for

molecular weight

determination.

Provides no

information about the

3D structure or

connectivity.

Infrared (IR)

Spectroscopy

Identifies the

presence of specific

functional groups

based on their

vibrational

frequencies.[5]

Quick and simple

method for functional

group analysis.

Provides limited

information about the

overall molecular

structure.

Experimental Protocols
X-ray Crystallography
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A generalized protocol for the single-crystal X-ray diffraction analysis of a Methyl 3-amino-4-

methylthiophene-2-carboxylate derivative is as follows:

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a

saturated solution of the compound in a suitable solvent, such as ethanol.[6]

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is often

cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. A

monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of

diffraction patterns are collected on a detector.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, typically using direct methods. The initial structural model is then refined iteratively,

adjusting atomic positions and thermal parameters until the calculated diffraction pattern

matches the observed data as closely as possible.[2]

NMR Spectroscopy
A typical protocol for acquiring a ¹H NMR spectrum would involve:

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent

(e.g., CDCl₃).

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is

acquired.

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce

the frequency-domain NMR spectrum.
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Methyl 3-amino-4-methylthiophene-2-carboxylate

Derivatives

Structural Properties

Core Structure

Ethyl Ester Derivative

Esterification

Acylcarbohydrazone Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [X-ray crystallography analysis of Methyl 3-amino-4-
methylthiophene-2-carboxylate derivatives.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038487#x-ray-crystallography-analysis-of-methyl-3-
amino-4-methylthiophene-2-carboxylate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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